7-Nitroisobenzofuran-1(3H)-one
Overview
Description
7-Nitroisobenzofuran-1(3H)-one: is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroisobenzofuran-1(3H)-one typically involves the nitration of isobenzofuran-1(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration. The reaction can be summarized as follows:
Starting Material: Isobenzofuran-1(3H)-one
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Low temperature (0-5°C)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Nitroisobenzofuran-1(3H)-one: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 7-Aminoisobenzofuran-1(3H)-one
Substitution: Various substituted isobenzofuran-1(3H)-one derivatives
Oxidation: Oxidized derivatives of isobenzofuran-1(3H)-one
Scientific Research Applications
7-Nitroisobenzofuran-1(3H)-one: has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-Nitroisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific biochemical pathways.
Comparison with Similar Compounds
7-Nitroisobenzofuran-1(3H)-one: can be compared with other nitroaromatic compounds such as:
Nitrobenzene: Unlike this compound, nitrobenzene lacks the benzofuran ring and has different chemical properties and applications.
2-Nitroisobenzofuran-1(3H)-one: This compound has the nitro group at a different position, leading to variations in reactivity and biological activity.
4-Nitroisobenzofuran-1(3H)-one: Similar to this compound but with the nitro group at the 4-position, affecting its chemical behavior and applications.
The uniqueness of This compound
Properties
IUPAC Name |
7-nitro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-5(4-13-8)2-1-3-6(7)9(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIGXRQYMBKAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357244 | |
Record name | 7-NITROISOBENZOFURAN-1(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42760-46-3 | |
Record name | 7-NITROISOBENZOFURAN-1(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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